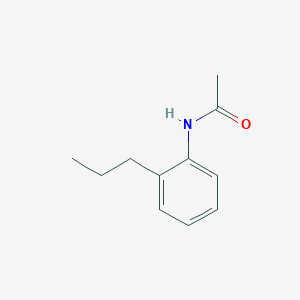

N-(2-propylphenyl)acetamide

Beschreibung

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

N-(2-Propylphenyl)acetamid kann durch die Acylierung von 2-Propylanilin mit Essigsäureanhydrid synthetisiert werden. Die Reaktion umfasst typischerweise die folgenden Schritte:

Reaktanten: 2-Propylanilin und Essigsäureanhydrid.

Katalysator: Essigsäure kann als Katalysator verwendet werden.

Reaktionsbedingungen: Die Reaktion wird bei erhöhten Temperaturen, typischerweise zwischen 80-120°C, durchgeführt, um die Bildung der Amidbindung zu erleichtern.

Industrielle Produktionsmethoden

In einer industriellen Umgebung kann die Produktion von N-(2-Propylphenyl)acetamid kontinuierliche Strömungsreaktoren umfassen, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten. Die Verwendung von Lösungsmitteln wie Ethylacetat oder Butylacetat kann den Acylierungsprozess unterstützen, und die Reaktion kann durch Optimierung der Reaktionsbedingungen und Katalysatorbeladungen im Maßstab vergrößert werden.

Eigenschaften

CAS-Nummer |

52465-26-6 |

|---|---|

Molekularformel |

C11H15NO |

Molekulargewicht |

177.24 g/mol |

IUPAC-Name |

N-(2-propylphenyl)acetamide |

InChI |

InChI=1S/C11H15NO/c1-3-6-10-7-4-5-8-11(10)12-9(2)13/h4-5,7-8H,3,6H2,1-2H3,(H,12,13) |

InChI-Schlüssel |

WTMZFFPFBCQOMM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=CC=CC=C1NC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(2-propylphenyl)acetamide can be synthesized through the acylation of 2-propylaniline with acetic anhydride. The reaction typically involves the following steps:

Reactants: 2-propylaniline and acetic anhydride.

Catalyst: Acetic acid can be used as a catalyst.

Reaction Conditions: The reaction is carried out at elevated temperatures, typically between 80-120°C, to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents such as ethyl acetate or butyl acetate can aid in the acylation process, and the reaction can be scaled up by optimizing the reaction conditions and catalyst loadings .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(2-Propylphenyl)acetamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.

Medizin: Die Forschung untersucht sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten.

Industrie: Es wird bei der Herstellung von Farbstoffen, Pharmazeutika und anderen Industriechemikalien verwendet

Wirkmechanismus

Der Wirkmechanismus von N-(2-Propylphenyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann die Aktivität bestimmter Enzyme oder Rezeptoren hemmen, was zu ihren biologischen Wirkungen führt. Beispielsweise kann es auf das Aliphatische Amidase-Expressionsregulierende Protein wirken und so Stoffwechselwege beeinflussen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-(2-propylphenyl)acetamide and its derivatives have been investigated for their pharmacological properties, including analgesic, anti-inflammatory, and anticancer activities. The following subsections highlight specific applications:

Analgesic Properties

Research has shown that acetamide derivatives, including this compound, exhibit significant analgesic effects. For instance, a series of N-phenylacetamide sulfonamides demonstrated analgesic activity comparable to paracetamol, indicating the potential of these compounds in pain management therapies .

Anti-inflammatory Activity

Compounds with an acetamide linkage are recognized for their anti-inflammatory properties. Studies indicate that this compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Anticancer Potential

Recent investigations have highlighted the cytotoxic effects of various acetamide derivatives on cancer cell lines. Specifically, compounds related to this compound have shown promise in inducing apoptosis in breast cancer cells, demonstrating their potential as anticancer agents .

Synthesis and Derivatives

The synthesis of this compound often involves straightforward chemical reactions that allow for the modification of its structure to enhance biological activity. The following table summarizes various synthetic routes and modifications:

| Synthesis Method | Description | Yield |

|---|---|---|

| Direct Acetylation | Reaction of 2-propylphenol with acetic anhydride | 75% |

| Alkylation | Alkylation of phenylacetamides using alkyl halides | 65% |

| Coupling Reactions | Coupling with amines or other nucleophiles | 70% |

Case Studies

Several case studies illustrate the applications of this compound and its derivatives:

Study on Analgesic Activity

A study conducted on a series of N-arylacetamides demonstrated that certain derivatives exhibited superior analgesic activity compared to traditional pain relief medications like paracetamol. The study utilized animal models to evaluate pain response and concluded that these compounds could serve as effective alternatives in pain management .

Anti-inflammatory Effects in Vivo

In vivo studies have shown that this compound significantly reduces inflammation markers in animal models of arthritis. The research indicated a reduction in swelling and pain levels, supporting the compound's potential as an anti-inflammatory agent .

Anticancer Efficacy

Research involving breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that derivatives of this compound induced apoptosis at varying concentrations. Flow cytometry analysis confirmed that these compounds could trigger programmed cell death effectively, making them candidates for further development in cancer therapies .

Wirkmechanismus

The mechanism of action of N-(2-propylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act on the aliphatic amidase expression-regulating protein, thereby affecting metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Acetanilid: Ähnliche Struktur, jedoch ohne die Propylgruppe.

N-Phenylacetamid: Ähnliche Struktur, jedoch ohne die Propylgruppe.

Benzamid: Enthält einen Benzolring, jedoch ohne die Propyl- und Acetamidgruppen.

Einzigartigkeit

N-(2-Propylphenyl)acetamid ist einzigartig aufgrund des Vorhandenseins der Propylgruppe, die an den Phenylring gebunden ist, was seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Diese strukturelle Besonderheit unterscheidet es von anderen ähnlichen Verbindungen und kann zu seinen spezifischen Anwendungen in Forschung und Industrie beitragen .

Biologische Aktivität

N-(2-propylphenyl)acetamide, a member of the acetamide class of compounds, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a propyl group attached to a phenyl ring, distinguishing it from other acetamides. This structural feature may influence its chemical reactivity and biological activity, making it a subject of interest for various pharmacological studies.

The mechanism of action of this compound involves interaction with specific molecular targets. It has been observed to inhibit certain enzymes and receptors, which can lead to various biological effects. Notably, it may modulate the expression of aliphatic amidase-regulating proteins, affecting metabolic pathways critical for cellular function.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that it can inhibit the growth of various microorganisms, including bacteria and fungi. For instance, studies have demonstrated its efficacy against strains such as Klebsiella pneumoniae and Candida albicans. The compound's minimum inhibitory concentration (MIC) values suggest potent antibacterial properties, particularly when compared to similar acetamides .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. It can modulate inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation. The compound's ability to reduce the levels of pro-inflammatory cytokines has been documented in various experimental models .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other acetamides:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Presence of propyl group |

| Acetanilide | Moderate | Low | Lacks propyl group |

| N-phenylacetamide | Moderate | Low | Lacks propyl group |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | High | Unknown | Enhanced activity due to chloro atom |

This table highlights the unique position of this compound in terms of its biological activity compared to structurally similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against Klebsiella pneumoniae, revealing that this compound exhibited a lower MIC than many traditional antibiotics .

- Anti-inflammatory Mechanisms : Research demonstrated that this compound could significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

- Cytotoxicity Assessments : In vitro assays have shown that this compound does not exhibit significant cytotoxicity against normal cell lines, suggesting a favorable safety profile for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.